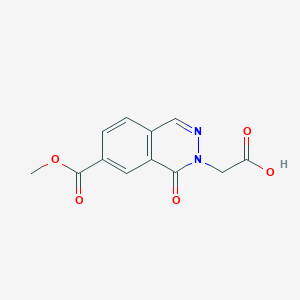
2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid, also known as MOPAA, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Mécanisme D'action
The mechanism of action of 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid involves its ability to react with ROS, leading to the formation of a fluorescent product. This reaction is highly specific and can be used to detect ROS in a variety of biological samples.
Biochemical and Physiological Effects:
2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid has been found to have a variety of biochemical and physiological effects, including the ability to scavenge free radicals and protect against oxidative stress. It has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid in lab experiments is its high specificity for ROS detection. This makes it an ideal tool for studying oxidative stress and related disorders. However, there are also some limitations to its use, including the need for specialized equipment and expertise to perform the experiments.
Orientations Futures
There are many potential future directions for research on 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid. One area of interest is the development of new fluorescent probes based on the structure of 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid. These probes could be used to detect other reactive species and could have a wide range of applications in scientific research. Another area of interest is the use of 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid in the study of neurodegenerative disorders, such as Alzheimer's disease, where oxidative stress is thought to play a key role.
Conclusion:
In conclusion, 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid is a highly promising compound with a wide range of potential applications in scientific research. Its ability to detect reactive oxygen species with high specificity makes it an ideal tool for studying oxidative stress and related disorders. While there are some limitations to its use, the potential benefits of using 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid in lab experiments are significant, and future research in this area is likely to yield exciting new discoveries.
Méthodes De Synthèse
The synthesis of 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid involves a multi-step process that begins with the condensation of phthalic anhydride and glycine to form 2-(7-carboxyphthalazin-1-yl)acetic acid. This compound is then treated with methoxyacetic anhydride to produce the final product, 2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid.
Applications De Recherche Scientifique
2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid has been found to have a variety of applications in scientific research. One of the most promising areas of research involves its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is crucial for the study of oxidative stress and related disorders.
Propriétés
IUPAC Name |
2-(7-methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-19-12(18)7-2-3-8-5-13-14(6-10(15)16)11(17)9(8)4-7/h2-5H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHSWSZVONVVAKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=NN(C2=O)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methoxycarbonyl-1-oxophthalazin-2-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(1S)-3-hydroxy-1-(4-phenylphenyl)propyl]acetamide](/img/structure/B2788920.png)

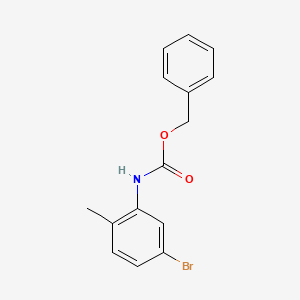
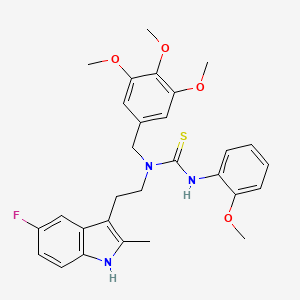
![7-ethoxy-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzofuran-2-carboxamide hydrochloride](/img/structure/B2788927.png)
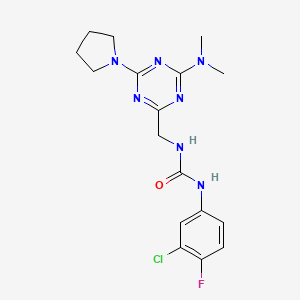
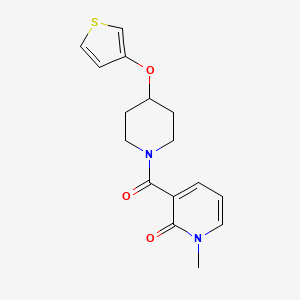
![N-(2,4-dimethoxyphenyl)-2-((4-hydroxy-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2788931.png)
![4-fluoro-N-(4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)benzamide](/img/structure/B2788932.png)
![Ethyl 3-(4-fluorophenyl)-4-oxo-5-(2-(m-tolyl)acetamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2788934.png)
![trans-2-[(6-Methoxypyridin-3-yl)amino]cyclobutan-1-ol](/img/structure/B2788936.png)


